![molecular formula C18H16N4O4S B5594002 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide
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Overview
Description
The exploration of novel chemical entities often leads to the discovery of compounds with unique structures and promising biological activities. Compounds containing 1,2,4-triazole, benzodioxole, and acetamide groups have attracted attention due to their wide range of potential pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of 1,2,4-triazole derivatives followed by subsequent functionalization. For instance, Panchal & Patel (2011) describe the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving acetyl chloride and various aromatic aldehydes (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For example, Lazareva et al. (2017) utilized NMR and FTIR to study the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, highlighting the importance of these techniques in confirming chemical structures (Lazareva et al., 2017).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Studies have demonstrated the synthesis and structural analysis of compounds with similar structural motifs, emphasizing the versatility of these frameworks in generating biologically active molecules. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the structural diversity achievable through chemical synthesis (Lazareva et al., 2017). Another study focused on the synthesis of novel triazole derivatives and their antimicrobial activities, highlighting the potential for developing new antimicrobial agents from similar chemical backbones (Altıntop et al., 2011).
Antimicrobial and Antifungal Activities
Compounds containing triazole and related structures have been investigated for their antimicrobial and antifungal properties. Research into novel triazole compounds containing the thioamide group revealed significant antifungal and plant growth regulating activities, providing a basis for the development of agrochemicals and pharmaceuticals (Liu et al., 2005). Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus and their subsequent antibacterial evaluation underline the potential of such compounds in addressing microbial resistance (Rezki, 2016).
Potential Therapeutic Applications
Beyond antimicrobial activities, compounds with structural similarities to 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide have shown promise in various therapeutic applications. The exploration of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity represents the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013). Furthermore, the in silico approach towards the prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates illustrates the integration of computational and experimental methodologies in identifying and optimizing novel drug candidates (Pandya et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-22-17(11-6-7-14-15(8-11)26-10-25-14)20-21-18(22)27-9-16(24)19-12-4-2-3-5-13(12)23/h2-8,23H,9-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOVPJDNOSUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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